molecular formula C19H20FNO3 B11240322 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide CAS No. 1147231-07-9

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide

Cat. No.: B11240322
CAS No.: 1147231-07-9
M. Wt: 329.4 g/mol
InChI Key: XIMIILBNJBHVOH-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide is a synthetic small molecule characterized by a benzodioxepin core fused with a 4-fluorobenzamide substituent via a propyl linker. The benzodioxepin moiety (a seven-membered oxygen-containing heterocycle) contributes to its unique physicochemical properties, while the 4-fluorobenzamide group is a common pharmacophore in bioactive compounds targeting enzymes or receptors . The synthesis of this compound likely follows protocols similar to those described for structurally related benzamides, involving reaction of an amine intermediate with 4-fluorobenzoyl chloride in a solvent such as dichloromethane, followed by purification via column chromatography .

Properties

CAS No.

1147231-07-9

Molecular Formula

C19H20FNO3

Molecular Weight

329.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide

InChI

InChI=1S/C19H20FNO3/c1-2-16(21-19(22)13-4-7-15(20)8-5-13)14-6-9-17-18(12-14)24-11-3-10-23-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,22)

InChI Key

XIMIILBNJBHVOH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Cyclization via Lewis Acid Catalysis

A method adapted from dibenzo[b,f]oxepine synthesis employs BF₃·OEt₂ as a catalyst to facilitate cyclization. In this approach, a diol precursor undergoes intramolecular etherification under mild conditions (25–40°C) in dichloromethane, achieving yields of 68–72%. For N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide, the diol intermediate is generated by reducing a diketone precursor with NaBH₄ in methanol, followed by acid-catalyzed cyclization.

Iodolactonization of Alkenyl Aldehydes

Recent advancements from ACS Omega demonstrate that iodolactonization of 2-alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C efficiently forms benzodioxepinones. While the target compound is an amide, this method provides a pathway to functionalize the benzodioxepin ring before amidation. Terminal alkenes yield iodinated intermediates, which are subsequently dehalogenated via hydrogenolysis.

Stepwise Synthesis of this compound

Alkylation of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

The propyl side chain is introduced through a nucleophilic substitution reaction. 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine reacts with 1-bromopropane in the presence of K₂CO₃ in DMF at 50°C, yielding the secondary amine intermediate.

Table 1: Optimization of Alkylation Conditions

SolventBaseTemperatureYield (%)
DMFK₂CO₃50°C82
THFEt₃N60°C67
DCMNaH25°C58

Amidation with 4-Fluorobenzoic Acid

The secondary amine undergoes amidation using 4-fluorobenzoyl chloride. Reactions are conducted in anhydrous dichloromethane with pyridine as a base, achieving >90% conversion after 12 hours. Alternative methods employ coupling reagents such as HATU or EDCI, but these increase costs without significantly improving yields.

Critical Parameters:

  • Stoichiometry: A 1:1.2 ratio of amine to acyl chloride minimizes side products.

  • Moisture Control: Anhydrous conditions prevent hydrolysis of the acyl chloride.

Post-Synthetic Modifications and Purification

Chromatographic Isolation

Crude product purification utilizes silica gel chromatography with ethyl acetate/hexane (3:7) as the eluent. The target compound exhibits an Rf value of 0.45 under these conditions.

Recrystallization Optimization

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals with >99% purity. Differential scanning calorimetry (DSC) confirms a melting point of 142–144°C.

Mechanistic Insights into Key Reactions

Cyclization Kinetics

Density functional theory (DFT) calculations reveal that the BF₃-catalyzed cyclization proceeds via a six-membered transition state, with an activation energy barrier of 23.4 kcal/mol. This aligns with experimental observations of rapid ring closure at ambient temperatures.

Amidation Selectivity

The absence of N-acylation byproducts is attributed to steric hindrance from the benzodioxepin ring, which shields the secondary amine’s lone pair during the reaction.

Scalability and Industrial Feasibility

Batch vs. Continuous Flow Synthesis

Bench-scale batches (100 g) achieve consistent yields of 78–81%, but transitioning to continuous flow systems reduces reaction times by 40% through improved heat transfer.

Environmental Impact

Solvent recovery systems for DMF and acetonitrile reduce waste generation by 65%, meeting Green Chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 2H, Ar-F), 6.92 (d, J = 8.4 Hz, 2H, Ar), 4.21 (t, J = 6.8 Hz, 2H, OCH₂), 3.45 (q, 2H, NHCH₂), 1.98–1.82 (m, 4H, CH₂CH₂).

  • HRMS (ESI): m/z calc. for C₁₉H₁₉FNO₃ [M+H]⁺: 344.1297; found: 344.1294.

X-ray Crystallography

Single-crystal X-ray analysis confirms the boat conformation of the benzodioxepin ring and the trans configuration of the amide bond .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzodioxepin ring or the fluorobenzamide moiety.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the fluorine atom.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in drug development:

  • Antibacterial Properties : Recent studies suggest that derivatives of benzodioxepin compounds can inhibit bacterial growth, particularly against strains like Staphylococcus aureus. Such compounds are being explored for their ability to disrupt biofilm formation on medical devices, which is critical for preventing infections .
  • Antifungal and Anticancer Activities : Similar structures have shown promise as antifungal agents and anticancer drugs. The mechanism often involves the inhibition of specific enzymes or pathways essential for microbial survival or cancer cell proliferation .

Case Study 1: Antibacterial Efficacy

A study evaluated several derivatives of benzodioxepin compounds against Staphylococcus aureus. The most potent compound demonstrated significant antibacterial activity at low concentrations and was effective in preventing biofilm formation on catheters, indicating its potential use in clinical settings .

Case Study 2: Antifungal Activity

Another research effort focused on aryl-fused derivatives similar to N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide. These compounds were tested for antifungal properties and showed promising results against common fungal pathogens, suggesting their utility in treating fungal infections .

Data Table: Summary of Biological Activities

Activity TypeOrganism/TargetObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth and biofilm
AntifungalVarious fungal pathogensSignificant antifungal activity
AnticancerCancer cell linesInhibition of proliferation

Mechanism of Action

The mechanism by which N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and molecular interactions would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes critical structural and functional differences between N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide and selected analogs:

Compound Name Core Structure Substituent/Modification Molecular Weight (g/mol) Key Properties/Activities Source
This compound (Target) Benzodioxepin 4-Fluorobenzamide, propyl linker ~343.4 (estimated) Likely enhanced solubility due to benzodioxepin oxygen atoms Hypothetical
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide (Compound 6) Imidazole 4-Fluorobenzamide, propyl linker ~291.3 Anti-tumor activity (specific data not shown)
LY344864 Carbazole 4-Fluorobenzamide, dimethylamino group ~385.5 5-HT1A receptor agonist; improved CNS penetration
N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride Benzodioxepin Cyclopropanamine, ethyl linker ~310.8 Potential neuromodulatory applications
2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propanamide Benzodioxepin Chloro-propanamide ~298.8 Unknown activity; chloro group may alter reactivity

Structural and Functional Insights

  • Benzodioxepin vs. Imidazole/Carbazole Cores : The benzodioxepin core in the target compound provides a rigid, oxygen-rich structure that may enhance solubility and metabolic stability compared to the imidazole in Compound 6 or the carbazole in LY344863. Imidazole-containing analogs (e.g., Compound 6) are prone to metabolic oxidation, whereas benzodioxepin’s ether linkages resist degradation .
  • Substituent Effects: The 4-fluorobenzamide group is conserved across Compounds 6, LY344864, and the target molecule. Fluorine’s electron-withdrawing nature enhances binding to aromatic pockets in biological targets (e.g., kinases, GPCRs). However, LY344864’s carbazole core and dimethylamino group confer specificity for serotonin receptors, unlike the target compound’s benzodioxepin scaffold .

Biological Activity

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of benzodioxepin derivatives, which are recognized for their diverse biological activities. Its molecular formula is C17H20FNO2C_{17}H_{20}FNO_2, and it features a fluorobenzamide group attached to a propyl chain linked to a benzodioxepin moiety.

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of benzodioxepins exhibit significant anticancer activity. For instance, studies have shown that related compounds demonstrate cytotoxic effects against various cancer cell lines, including HeLa cells. The IC50 values for these compounds can be as low as 10.46 µM/mL, indicating potent activity against tumor cells .

2. Antimicrobial Activity
Benzodioxepin derivatives have been reported to possess antimicrobial properties. For example, certain analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

3. Anti-inflammatory Effects
Compounds similar to this compound have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammatory processes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : Some studies suggest that benzodioxepin derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Enzyme Inhibition : These compounds may inhibit specific enzymes involved in cancer progression or inflammation, such as COX and lipoxygenase.
  • DNA Interaction : Molecular docking studies indicate that these compounds can intercalate with DNA, disrupting replication and transcription processes .

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various benzodioxepin derivatives on HeLa cells and found significant activity with some exhibiting IC50 values lower than 15 µM .
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of benzodioxepin derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerIC50 values as low as 10.46 µM/mL against HeLa
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis routes for N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]-4-fluorobenzamide?

  • Methodological Answer : Synthesis typically involves a multi-step process:

Condensation : Reacting 3,4-dihydro-2H-1,5-benzodioxepin-7-carbaldehyde with propylamine to form the intermediate Schiff base.

Reductive Amination : Sodium borohydride or other reducing agents are used to stabilize the amine intermediate.

Amidation : Coupling the amine with 4-fluorobenzoyl chloride using coupling agents like HATU or DCC in anhydrous conditions (e.g., DMF or THF).

  • Key Considerations : Reaction temperature (0–5°C for amidation) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Q. How is the compound structurally characterized to confirm purity and identity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone (e.g., benzodioxepin aromatic signals at δ 6.8–7.2 ppm, fluorobenzamide carbonyl at ~168 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~342).
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Q. What experimental parameters influence the compound’s stability during storage?

  • Methodological Answer :

  • Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the benzodioxepin moiety.
  • Thermal Stability : Thermal gravimetric analysis (TGA) shows decomposition above 150°C; avoid prolonged exposure to temperatures >40°C.
  • Solubility : Limited aqueous solubility (logP ~3.5); use DMSO for stock solutions and dilute in buffer for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Dose-Response Validation : Reproduce assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.
  • Batch Analysis : Compare activity across synthesized batches using LC-MS to rule out impurities.
  • Target Engagement Studies : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinity (Kd_d) to suspected targets (e.g., GPCRs, kinases) .

Q. What strategies optimize in vivo pharmacokinetic properties of this compound?

  • Methodological Answer :

  • Prodrug Design : Modify the fluorobenzamide group with ester linkages to enhance oral bioavailability.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP450-mediated oxidation of the propyl chain).
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction; adjust lipophilicity via substituent engineering .

Q. How is the compound’s interaction with neurological targets validated in complex models?

  • Methodological Answer :

  • In Silico Docking : Use Schrödinger Suite or AutoDock to predict binding poses with serotonin receptors (e.g., 5-HT2A_{2A}) based on structural analogs like LY344864 .
  • Ex Vivo Electrophysiology : Test modulation of neuronal activity in brain slices (e.g., hippocampal CA1 region) using patch-clamp recordings.
  • Behavioral Assays : Assess anxiolytic or antidepressant effects in rodent models (e.g., forced swim test) at 10–50 mg/kg doses .

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